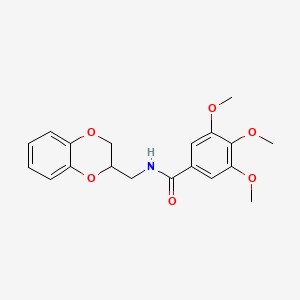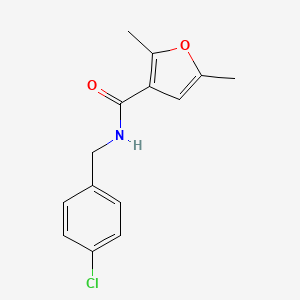![molecular formula C17H17N3O2 B5146193 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5146193.png)
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has unique properties that make it an attractive candidate for use in various research applications.
Wirkmechanismus
The mechanism of action of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine varies depending on its application. As a fluorescent probe, the compound binds to copper ions, causing a change in fluorescence that can be measured. As a photosensitizer, the compound is activated by light, leading to the production of reactive oxygen species that cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound also vary depending on its application. As a fluorescent probe, the compound does not have any significant effects on biological systems. As a photosensitizer, the compound can cause damage to cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine in lab experiments is its high selectivity for copper ions. This makes it a useful tool for detecting copper in biological and environmental samples. Another advantage is its potential use as a photosensitizer for cancer treatment.
One limitation of using this compound is its limited solubility in water, which can make it difficult to work with in some applications. Another limitation is its potential toxicity when activated by light, which can limit its use as a photosensitizer.
Zukünftige Richtungen
There are several future directions for research involving 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine. One area of interest is the development of new fluorescent probes based on this compound for the detection of other metal ions. Another area of research involves the optimization of the compound as a photosensitizer for cancer treatment. Additionally, further studies are needed to better understand the toxicity and potential side effects of this compound in biological systems.
Synthesemethoden
The synthesis of 4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine involves the reaction of mesityl oxide with hydrazine hydrate to form 5-(mesityloxy)methyl-1,2,4-oxadiazole. This intermediate is then reacted with pyridine to form the final product, this compound. This method has been optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
4-{5-[(mesityloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has been studied for its potential applications in various scientific research fields. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological and environmental samples.
Another area of research involves the use of this compound as a photosensitizer for photodynamic therapy. This compound has been shown to have phototoxic effects on cancer cells when activated by light, making it a potential treatment for cancer.
Eigenschaften
IUPAC Name |
3-pyridin-4-yl-5-[(2,4,6-trimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-8-12(2)16(13(3)9-11)21-10-15-19-17(20-22-15)14-4-6-18-7-5-14/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEELSHRLIYVEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCC2=NC(=NO2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![butyl 4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B5146114.png)
![8-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5146123.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5146124.png)


![4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]thiomorpholine](/img/structure/B5146146.png)
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-dimethoxybenzyl)-N-methylmethanamine](/img/structure/B5146150.png)

![N-{2-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-3-methoxypropanamide](/img/structure/B5146166.png)

![N~2~-(2,3-dimethylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5146201.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-oxo-1-piperidinyl)benzenesulfonamide](/img/structure/B5146225.png)
